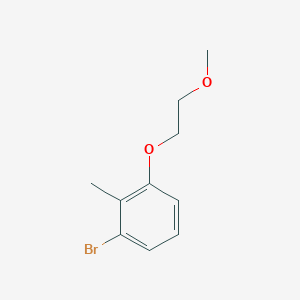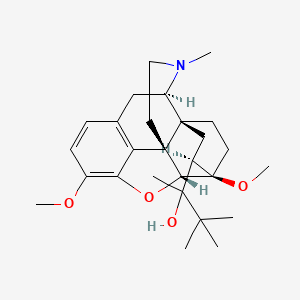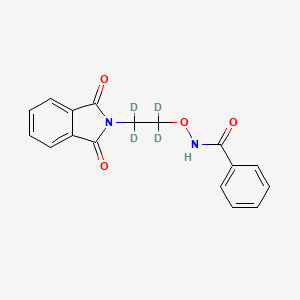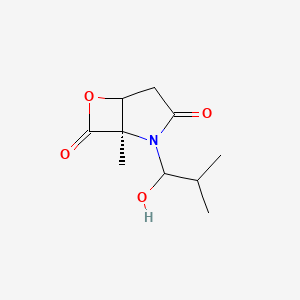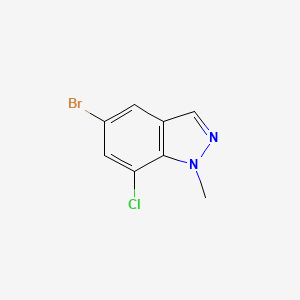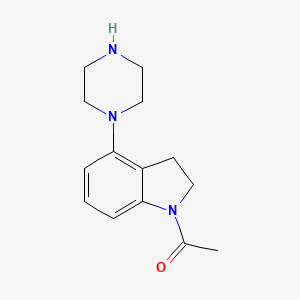
1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone is a heterocyclic compound that features both piperazine and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Vorbereitungsmethoden
The synthesis of 1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone typically involves multi-step procedures. One common synthetic route includes the reaction of 2,3-dihydroindole with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and scalability.
Analyse Chemischer Reaktionen
1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or indole moieties, often using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(4-Piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone can be compared to other compounds with similar structures, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits significant biological activity, including antimicrobial and antipsychotic effects.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Known for its pharmaceutical applications, this compound is used as an analytical impurity in drug development.
(1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime: This compound targets specific proteins and is studied for its therapeutic potential.
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-(4-piperazin-1-yl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H19N3O/c1-11(18)17-8-5-12-13(3-2-4-14(12)17)16-9-6-15-7-10-16/h2-4,15H,5-10H2,1H3 |
InChI-Schlüssel |
VHBBPNMNWZHGPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C(C=CC=C21)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


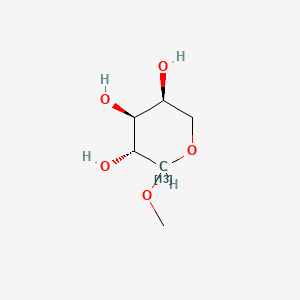
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
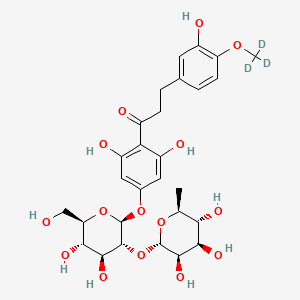

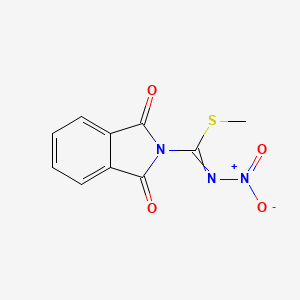
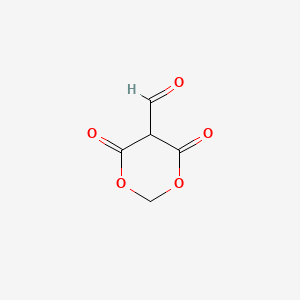
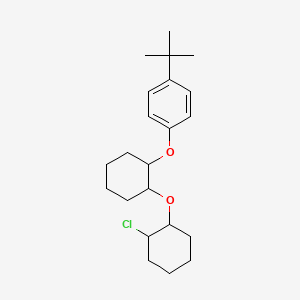
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
